molecular formula C25H26ClN3O2S B2964171 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1110995-83-9

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2964171
CAS No.: 1110995-83-9
M. Wt: 468.01
InChI Key: XFLWYRZOLJVCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its core structure is based on a 3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one, a privileged heterocycle known for its ability to act as an ATP-competitive inhibitor of various protein kinases. The specific substitutions at the 2-, 3-, 5-, and 7- positions are designed to optimize binding affinity and selectivity. The 2-{[(4-chlorophenyl)methyl]sulfanyl} moiety and the 7-phenyl group are typical features that facilitate interactions with the hydrophobic regions of kinase active sites, while the 3-(3-ethoxypropyl) side chain can influence solubility and pharmacokinetic properties. This compound is primarily utilized as a key intermediate or a lead compound for the development of novel therapeutic agents targeting oncogenic and inflammatory signaling pathways. Researchers employ this molecule in high-throughput screening assays, structure-activity relationship (SAR) studies, and in vitro enzymatic or cell-based assays to investigate its potency, selectivity, and mechanism of action against a panel of kinases. Its research value lies in its potential to serve as a chemical probe for understanding disease biology or as a starting point for the synthesis of more potent and selective kinase inhibitors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3-ethoxypropyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2S/c1-3-31-15-7-14-29-24(30)23-22(21(16-28(23)2)19-8-5-4-6-9-19)27-25(29)32-17-18-10-12-20(26)13-11-18/h4-6,8-13,16H,3,7,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLWYRZOLJVCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and high-throughput screening can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Pyrrolo[3,2-d]pyrimidines

Compound Name / ID N5 Substituent C2 Substituent C7 Substituent Key Modifications Reference
Target Compound Methyl (4-Cl-Ph)CH2S- Phenyl 3-Ethoxypropyl at N3 -
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine H Cl H Halogenated scaffold
N5-Benzyl-pyrrolo[3,2-d]pyrimidine Benzyl Cl H Bulky N5 group
C7-Bromo-pyrrolo[3,2-d]pyrimidine H Cl Bromine Enhanced halogen interaction
Thieno[3,2-d]pyrimidine analog - Cl H Thiophene ring (vs. pyrrole)

Key Observations :

  • The target compound’s N5-methyl group may reduce toxicity compared to unsubstituted or benzyl analogs, as N5 modifications are linked to improved safety profiles .
  • The thieno[3,2-d]pyrimidine analog exhibits higher cytotoxicity (CC50 = 0.32 μM vs. 6.0 μM for pyrrolo analogs), highlighting the pyrrolo scaffold’s advantage in reducing toxicity .

Table 2: Antiproliferative and Enzymatic Activity Data

Compound Name / ID EC50 (CCRF-CEM leukemia) HER2 IC50 (nM) Selectivity (FR vs. RFC) Mechanism of Action Reference
Target Compound Data pending Data pending Likely high (see Note) DNA alkylation / kinase inhibition -
N5-Hydroxyalkyl-pyrrolo[3,2-d]pyrimidine 1.2 μM - - DNA damage
TAK-285 (HER2 inhibitor) - 2.2–720 - HER2/EGFR dual inhibition
Classic antifolates (e.g., MTX) - - Low Dihydrofolate reductase inhibition

Key Observations :

  • N5-substituted pyrrolo[3,2-d]pyrimidines show EC50 values in the low micromolar range, with up to 7-fold improvements over unsubstituted analogs .
  • The target compound’s 3-ethoxypropyl chain may enhance selectivity for folate receptors (FRs) over reduced folate carriers (RFCs), similar to compounds 1–4 in .
  • TAK-285 analogs demonstrate that C7 aromatic groups (e.g., phenyl) correlate with HER2 inhibition, suggesting the target compound may share this activity .

Toxicity and Pharmacokinetics

Table 3: Toxicity and Metabolic Stability

Compound Name / ID MTD (mg/kg) Metabolic Stability Toxicity Profile Reference
Target Compound Pending Likely high Lower (N5-methyl) -
LY231514 (Phase II) 5 Moderate Dose-limiting
PKI-116 (Phase I) 150 High Well-tolerated
N5-Toluenesulfonyl-pyrrolo[3,2-d]pyrimidine 40 (vs. 10) High Reduced hematological toxicity

Key Observations :

  • N5-methyl substitution is hypothesized to lower toxicity compared to unsubstituted halogenated analogs, which often exhibit hematological toxicity .
  • Sulfonamide or toluenesulfonyl groups at N5 improve metabolic stability and maximum tolerated dose (MTD), suggesting the target compound’s [(4-chlorophenyl)methyl]sulfanyl group may confer similar benefits .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits significant biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a pyrrolo[3,2-d]pyrimidine core. The presence of the sulfanyl group and 4-chlorophenyl moiety enhances its pharmacological potential. The structural formula can be represented as follows:

C20H24ClN3OS\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{OS}

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various bacterial strains. In a study evaluating similar pyrrolo derivatives, compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections. In studies, several derivatives showed strong inhibitory activity against urease with IC50 values indicating high potency .

3. Anti-inflammatory Activity

In vitro studies have indicated that the compound possesses anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. The mechanism of action likely involves the modulation of inflammatory pathways and cytokine production .

4. Anticancer Potential

The compound's structural features suggest potential anticancer activity, as similar pyrimidine derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple bacterial strains, revealing that modifications in the side chains significantly influenced antimicrobial potency.
  • Enzyme Inhibition Assays : Compounds were subjected to kinetic studies demonstrating their capacity to inhibit AChE effectively, with some derivatives achieving IC50 values below 10 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology:

  • Step 1: Start with a multi-step synthesis involving pyrrolo[3,2-d]pyrimidin-4-one core functionalization. For example, introduce the 3-(3-ethoxypropyl) substituent via alkylation under anhydrous conditions (e.g., K2_2CO3_3/DMF, 60°C) .
  • Step 2: Incorporate the 2-[(4-chlorophenyl)methyl]sulfanyl group using a thiol-ether coupling reaction (e.g., NaH/THF, 0°C to room temperature) .
  • Optimization: Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent polarity, stoichiometry) affecting yield and purity .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodology:

  • X-ray crystallography: Resolve single-crystal structures to confirm bond angles, torsion angles, and stereochemistry (mean C–C bond deviation < 0.005 Å; R-factor < 0.06) .
  • NMR spectroscopy: Assign peaks using 1^1H, 13^13C, and 2D techniques (e.g., HSQC, HMBC) to verify substituent positions and detect impurities. For example, the 7-phenyl group should show distinct aromatic proton splitting patterns .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodology:

  • In vitro screening: Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Measure IC50_{50} values at concentrations ≤ 10 µM .
  • Cell-based studies: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity ratios between malignant and normal cells .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives of this compound?

  • Methodology:

  • Quantum chemical calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity during sulfanyl group incorporation .
  • AI-driven optimization: Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics and optimize parameters (e.g., solvent selection, catalyst loading) .

Q. How should contradictory data in crystallographic vs. spectroscopic analyses be resolved?

  • Case Study: If X-ray data conflicts with NMR NOE effects (e.g., unexpected substituent orientation):

  • Step 1: Re-examine crystal packing forces (e.g., π-π stacking) that may distort solid-state vs. solution-phase structures .
  • Step 2: Perform dynamic NMR at variable temperatures to assess conformational flexibility in solution .

Q. What strategies mitigate batch-to-batch variability during scale-up?

  • Methodology:

  • Process Analytical Technology (PAT): Implement in-line FTIR or HPLC monitoring to track intermediate purity during alkylation and sulfanyl coupling steps .
  • Design of Experiments (DoE): Use Taguchi methods to identify robust conditions (e.g., mixing speed, cooling rate) that minimize variability in particle size distribution .

Q. How can environmental and safety risks be minimized during synthesis?

  • Methodology:

  • Waste management: Segregate halogenated byproducts (e.g., 4-chlorobenzyl derivatives) and treat via hydrolysis (NaOH/EtOH) before disposal .
  • Safety protocols: Use closed-system reactors for exothermic steps (e.g., thiol-ether coupling) to prevent H2_2S release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.